Iodobenzylmalonate

Beschreibung

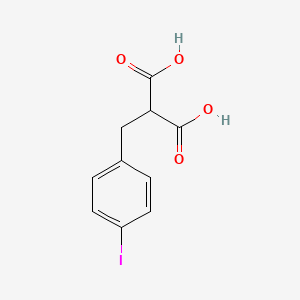

Structure

3D Structure

Eigenschaften

CAS-Nummer |

25100-55-4 |

|---|---|

Molekularformel |

C10H9IO4 |

Molekulargewicht |

320.08 g/mol |

IUPAC-Name |

2-[(4-iodophenyl)methyl]propanedioic acid |

InChI |

InChI=1S/C10H9IO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15) |

InChI-Schlüssel |

SFNPFIRJKDCDGR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)C(=O)O)I |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)O)C(=O)O)I |

Andere CAS-Nummern |

25100-55-4 |

Synonyme |

iodobenzylmalonate iodobenzylmalonate ion |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Iodobenzylmalonate and Its Functionalized Analogues

Established Synthetic Pathways to Iodobenzylmalonate

The construction of this compound can be achieved through several reliable synthetic routes. These methods primarily involve the formation of the malonate structure followed by or preceded by the introduction of the iodo-benzyl group.

Malonic Ester Synthesis Modalities

The malonic ester synthesis is a foundational method for preparing substituted malonic esters. askthenerd.comwikipedia.orgchadsprep.comyoutube.com This approach typically involves the deprotonation of a malonic ester, such as diethyl malonate, with a suitable base to form a stable enolate. This enolate then acts as a nucleophile, attacking an appropriate electrophile.

In the context of this compound synthesis, the electrophile is an iodobenzyl halide, such as 2-iodobenzyl bromide. The reaction is generally carried out in the presence of a base like sodium ethoxide in ethanol. askthenerd.com The acidic α-hydrogens of the malonic ester (pKa ≈ 10) are readily removed by the base, creating a carbanion that subsequently displaces the halide on the iodobenzyl group via an SN2 reaction. askthenerd.com

A significant challenge in this synthesis is the potential for dialkylation, where the initially formed product reacts further with the enolate, leading to a mixture of mono- and di-substituted products. wikipedia.org Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to maximize the yield of the desired mono-alkylated this compound.

Strategies for Aromatic Iodination and Functional Group Compatibility

An alternative strategy involves the direct iodination of a pre-formed benzylmalonate. This approach requires electrophilic aromatic substitution, where an iodine-containing reagent introduces an iodine atom onto the benzene (B151609) ring.

Various iodinating agents can be employed, including molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). tcichemicals.comorganic-chemistry.org The choice of reagent and reaction conditions is critical to ensure regioselectivity, favoring iodination at the desired position on the benzyl (B1604629) ring, and to avoid unwanted side reactions with the malonate ester group. For instance, DIH is noted for its high reactivity and selectivity, often providing good yields of iodinated aromatic compounds. tcichemicals.com

The compatibility of the malonate functional group with the iodination conditions is a key consideration. Strong oxidizing conditions or highly acidic media could potentially lead to hydrolysis of the ester groups or other undesired transformations. Therefore, milder iodination methods are often preferred. For example, using NIS in a suitable solvent can achieve iodination under relatively neutral conditions. organic-chemistry.org

Derivatization from Precursor Malonates and Halogenated Benzyl Substrates

This approach focuses on the reaction between a malonate salt and a halogenated benzyl substrate. It is a direct and widely used method for forming the carbon-carbon bond between the malonate and the benzyl group.

The process typically involves preparing the enolate of a malonic ester using a base, as described in the malonic ester synthesis. This enolate is then reacted with a di-halogenated benzyl compound where one halogen is more reactive than the other, or with a specifically chosen iodobenzyl halide. For instance, 2-iodobenzyl bromide is a common substrate where the benzylic bromine is significantly more susceptible to nucleophilic attack by the malonate enolate than the iodine on the aromatic ring. researchgate.net This differential reactivity allows for the selective formation of the desired carbon-carbon bond, leaving the iodo-substituent intact for further synthetic manipulations.

This method has been utilized in the synthesis of precursors for more complex molecules. For example, 2-iodobenzylmalonates have been used as starting materials in tandem phosphine-palladium catalyzed reactions to generate functionalized alkylidene indanes. nih.govcore.ac.uk

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral centers with high stereocontrol is a major focus in modern organic synthesis. For this compound derivatives, this involves establishing chirality at the carbon atom of the malonate that is attached to the benzyl group.

Application of Chiral Auxiliaries in Diastereoselective Routes

One effective strategy for inducing chirality is the use of a chiral auxiliary. uwindsor.canumberanalytics.comwikipedia.orgresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary can be removed.

In the context of this compound synthesis, a chiral auxiliary can be incorporated into the malonate structure. For example, instead of a simple diethyl malonate, a malonate ester derived from a chiral alcohol, such as Evans' oxazolidinones or a camphor-derived alcohol, could be used. wikipedia.orgresearchgate.net The steric and electronic properties of the chiral auxiliary create a chiral environment that biases the approach of the iodobenzyl electrophile to one face of the malonate enolate over the other. This results in the preferential formation of one diastereomer of the alkylated product. The diastereomeric excess (de) achieved depends on the effectiveness of the chiral auxiliary in differentiating the transition states leading to the two possible diastereomers. After the alkylation step, the chiral auxiliary can be cleaved to yield the enantiomerically enriched iodobenzylmalonic acid or its derivative.

Enantioselective Catalytic Approaches to this compound Chirality

Enantioselective catalysis offers a more atom-economical and elegant approach to creating chiral molecules. msu.eduyoutube.comepfl.ch This method employs a chiral catalyst to control the stereochemistry of the reaction, allowing for the generation of an enantiomerically enriched product from a prochiral substrate.

For the synthesis of chiral this compound derivatives, this could involve the enantioselective alkylation of a malonate pronucleophile with an iodobenzyl halide. This reaction would be catalyzed by a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral metal complex. The catalyst would create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer of the product.

While specific examples of enantioselective catalytic synthesis of this compound itself are not extensively detailed in the provided search results, the principles of asymmetric catalysis are well-established and applicable. rsc.orgrsc.orgresearchgate.net For instance, phosphine (B1218219) organocatalysis has been used in reactions involving 2-iodobenzylmalonates, demonstrating the potential for chiral phosphine catalysts to induce enantioselectivity in transformations of these substrates. nih.gov The development of such catalytic systems would represent a significant advancement in the efficient synthesis of chiral this compound building blocks.

Green Chemistry and Sustainable Synthetic Methodologies for this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. For the synthesis of this compound and its functionalized analogues, this involves the development of methodologies that utilize environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. Research in this area is focused on improving the sustainability of established synthetic routes, such as those involving Michael additions and subsequent cyclizations.

One of the primary strategies for a greener synthesis of this compound precursors is the use of sustainable catalysts and solvent-free conditions. For instance, the Michael addition of active methylene (B1212753) compounds, a key step in forming the malonate structure, can be achieved with high efficiency using recyclable catalysts. A dabco-based basic ionic liquid, 1-butyl-4-aza-1-azaniabicyclo[2.2.2]octane hydroxide, has been demonstrated as an effective catalyst for the Michael addition of active methylene compounds to α,β-unsaturated esters and nitriles under solvent-free conditions at room temperature, offering high yields and the ability to recycle the catalyst. rhhz.net Another approach involves mechanochemistry, which has been successfully applied to Michael addition reactions. This solvent-free technique, using weak bases like potassium carbonate or bio-sourced "Eco-bases," allows for efficient and fast reactions with low catalyst loading. nih.gov

In the context of synthesizing functionalized analogues, which often involves cross-coupling reactions, significant strides have been made in developing sustainable catalytic systems. For the Heck coupling reaction, a common method for C-C bond formation, supported palladium catalysts offer a greener alternative to homogeneous systems. A palladium catalyst supported on MgAl layered double hydroxides (Pd/MgAl-LDHs) has been used for Heck reactions under high-speed ball milling conditions, avoiding the need for toxic solvents and expensive ligands. beilstein-journals.org This heterogeneous catalyst can be recovered and reused multiple times without a significant loss in activity. beilstein-journals.org Similarly, palladium nanoparticles supported on chitosan (B1678972) and ZnO have shown high efficiency and reusability in Heck coupling reactions. mdpi.com The use of greener reaction media, such as the biomass-derived solvent γ-valerolactone (GVL), has also been explored for homogeneous Pd-catalyzed Heck couplings, demonstrating good efficiency and tolerance to moisture. acs.org

Flow chemistry represents another significant advancement in the sustainable synthesis of malonate derivatives. This technology offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing, which aligns with the principles of green chemistry. nih.gov For example, the asymmetric conjugate addition of malonates to nitroalkenes has been successfully performed in a continuous flow packed-bed system, enabling the synthesis of chiral intermediates with high yield and enantioselectivity. rsc.org Furthermore, solvent-free conditions have been achieved in the continuous-flow synthesis of a key intermediate for the drug (−)-paroxetine, which involved the conjugate addition of dimethyl malonate. beilstein-journals.org

Biocatalysis offers a highly selective and environmentally friendly route to functionalized malonates. Enzymes, such as lipases, can catalyze reactions under mild, solventless conditions. For instance, immobilized Candida antarctica lipase (B570770) B has been used for the synthesis of malonate-based polyesters in the absence of a solvent. nih.govrsc.org While not a direct synthesis of this compound, this demonstrates the potential of enzymatic methods for reactions involving malonate substrates. The use of enzymes like 4-oxalocrotonate tautomerase has also been explored for the enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes. acs.org

The following tables summarize some of the green and sustainable methodologies applicable to the synthesis of this compound and its precursors.

| Catalyst Type | Reaction | Greener Aspects | Reference |

| Dabco-based ionic liquid | Michael Addition | Recyclable catalyst, Solvent-free, Room temperature | rhhz.net |

| Pd/MgAl-LDHs | Heck Coupling | Heterogeneous catalyst, Reusable, Solvent-free (ball milling) | beilstein-journals.org |

| Pd@CS–ZnO | Heck Coupling | Supported nanocatalyst, Reusable | mdpi.com |

| Immobilized Candida antarctica lipase B | Polyesterification of malonates | Biocatalyst, Solvent-free | nih.govrsc.org |

| Eco-bases | Michael Addition | Bio-sourced catalyst, Solvent-free (mechanochemistry) | nih.gov |

| Technology | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Mechanochemistry | Michael Addition, C-H Iodination | Solvent-free, Reduced reaction times, Energy efficient | nih.govresearchgate.net |

| Flow Chemistry | Conjugate Addition of Malonates | Improved efficiency, Enhanced safety, Potential for automation | rsc.orgbeilstein-journals.org |

| Biocatalysis | Conjugate Addition, Polyesterification | High selectivity, Mild reaction conditions, Use of renewable resources | nih.govacs.org |

Chemical Reactivity and Mechanistic Investigations of Iodobenzylmalonate Transformations

Nucleophilic Reactivity of the Malonate Moiety in Carbon-Carbon Bond Formation

The malonate moiety in iodobenzylmalonate is characterized by the presence of an acidic methylene (B1212753) proton flanked by two electron-withdrawing ester groups. This structural feature allows for the ready formation of a stabilized enolate anion upon treatment with a suitable base. This enolate is a soft nucleophile and readily participates in carbon-carbon bond-forming reactions.

One of the most fundamental and widely employed reactions involving the malonate moiety is the Michael addition, or 1,4-conjugate addition, to α,β-unsaturated carbonyl compounds. In this process, the malonate enolate adds to the β-carbon of an electron-deficient alkene, a class of substrates known as Michael acceptors. This reaction is a powerful tool for the construction of new carbon-carbon single bonds. The general mechanism involves the deprotonation of the malonate to form the nucleophilic enolate, which then attacks the electrophilic β-carbon of the Michael acceptor. The resulting intermediate is then protonated to yield the final 1,4-adduct. The efficiency and stereochemical outcome of this reaction can often be controlled through the use of various catalysts, including organocatalysts.

While specific studies detailing the Michael addition of diethyl (2-iodobenzyl)malonate to a wide range of Michael acceptors are not extensively documented in the provided search results, the reactivity of diethyl malonate itself is well-established. The principles of this reaction are directly applicable to this compound. For instance, the conjugate addition of diethyl malonate to nitroolefins and enones has been extensively studied, often with high yields and stereoselectivities, particularly when employing bifunctional organocatalysts.

Electrophilic and Radical Reactivity of the Aryl Iodide Moiety

The aryl iodide moiety of this compound provides a reactive handle for a different set of transformations, primarily driven by its electrophilic character and its ability to participate in reactions involving transition metal catalysts, most notably palladium. The carbon-iodine bond is susceptible to oxidative addition to a low-valent metal center, a key step in many cross-coupling reactions. Furthermore, under certain conditions, the aryl iodide can undergo radical reactions.

Tandem Michael Addition–Heck Cyclization Sequences

A particularly elegant and efficient strategy that leverages the dual reactivity of this compound is the tandem Michael addition–Heck cyclization sequence. This one-pot process commences with the nucleophilic attack of the malonate moiety, followed by an intramolecular cyclization orchestrated by the aryl iodide. This powerful cascade reaction allows for the rapid construction of complex polycyclic systems from relatively simple starting materials.

The synthesis of functionalized alkylidene indanes can be achieved through a tandem Michael addition–Heck cyclization of a substrate analogous to this compound with electron-deficient alkenes. In a representative example, the reaction is initiated by the phosphine-catalyzed Michael addition of the malonate to an α,β-unsaturated system. This is followed by a palladium-catalyzed intramolecular Heck cyclization, where the aryl iodide undergoes oxidative addition to a palladium(0) catalyst. The resulting arylpalladium(II) species then undergoes an intramolecular carbopalladation across the newly installed alkene, followed by β-hydride elimination to afford the alkylidene indane product and regenerate the palladium(0) catalyst. This sequence has been shown to produce densely functionalized alkylidene indanes in high yields and with good stereoselectivities, in some cases yielding the Z-isomer exclusively.

Table 1: Synthesis of Functionalized Alkylidene Indanes via Tandem Michael Addition-Heck Cyclization of an this compound Analogue

| Entry | Michael Acceptor | Product | Yield (%) |

| 1 | Methyl vinyl ketone | 2-(2-oxopropyl)-1-methylidene-indan-2-yl]malonate | 85 |

| 2 | Acrylonitrile | 2-(2-cyanoethyl)-1-methylidene-indan-2-yl]malonate | 80 |

| 3 | Ethyl acrylate | 2-(3-ethoxy-3-oxopropyl)-1-methylidene-indan-2-yl]malonate | 92 |

Similarly, functionalized alkylidene indanones can be synthesized using this tandem approach. The key difference lies in the choice of the Michael acceptor. When an α,β-unsaturated ketone (enone) is used, the initial Michael addition product contains a ketone functionality. The subsequent intramolecular Heck cyclization proceeds as described for the synthesis of alkylidene indanes, ultimately yielding an alkylidene indanone. This method provides a direct route to these valuable scaffolds, which are present in numerous biologically active molecules. The reaction tolerates a variety of substituents on both the aryl iodide precursor and the enone.

Table 2: Synthesis of Functionalized Alkylidene Indanones via Tandem Michael Addition-Heck Cyclization of an this compound Analogue

| Entry | Enone | Product | Yield (%) |

| 1 | 3-Penten-2-one | Diethyl [1-ethylidene-3-oxo-indan-2-yl]malonate | 78 |

| 2 | Chalcone | Diethyl [1-benzylidene-3-oxo-indan-2-yl]malonate | 88 |

| 3 | Cyclohexenone | Diethyl [3-oxo-1,2,3,4-tetrahydro-9H-fluoren-2-yl]malonate | 75 |

Carbonylative Cyclization Reactions without External CO Gas

The aryl iodide moiety of this compound can also participate in carbonylative cyclization reactions. Traditionally, such reactions require the use of high pressures of toxic carbon monoxide (CO) gas. However, recent advancements have led to the development of methods that utilize CO surrogates, enabling these transformations to be carried out without the need for external CO gas. These CO surrogates are molecules that can release CO in situ under the reaction conditions.

Cross-Coupling Reactions of the Aryl Iodide Motif

The aryl iodide motif within the this compound structure is a highly reactive functional group for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it particularly susceptible to oxidative addition to a low-valent palladium center, which is the initial and often rate-determining step in many catalytic cycles. This high reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Several key cross-coupling reactions are anticipated to proceed efficiently with this compound, leveraging the reactivity of the aryl iodide group. These include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as the direct α-arylation of the malonate moiety.

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a prominent reaction for aryl iodides. Due to the high reactivity of the C-I bond, these reactions can often be carried out at lower temperatures and with lower catalyst loadings compared to their aryl bromide or chloride counterparts.

The Heck reaction , involving the coupling of the aryl iodide with an alkene, is another facile transformation. The reactivity order for the aryl halide in the Heck reaction is I > Br > Cl > F, positioning this compound as an ideal substrate for this type of transformation.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. The reactivity of the aryl halide in this reaction also follows the trend I > Br > Cl, making aryl iodides highly effective coupling partners.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the aryl iodide and an amine. The high reactivity of aryl iodides in this reaction facilitates the coupling with a wide range of amines under mild conditions.

Furthermore, the presence of the malonate group opens up the possibility of intramolecular or intermolecular α-arylation reactions . Palladium catalysts with sterically hindered and electron-rich phosphine (B1218219) ligands have been shown to be effective for the α-arylation of malonate esters with aryl halides. nih.govorganic-chemistry.orgnih.govacs.org

Below is a table summarizing the expected conditions for these cross-coupling reactions based on studies with analogous aryl iodides.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Aryl or vinyl boronic acid/ester | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 25-100 |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI (co-catalyst) | Et₃N, Piperidine | THF, DMF | 25-80 |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ with a biarylphosphine ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 25-110 |

| α-Arylation | Malonate (intermolecular) | Pd(OAc)₂ with a hindered phosphine ligand | NaH, NaOtBu | Toluene, THF | 80-120 |

Advanced Mechanistic Studies of this compound Reactions

Due to the absence of specific mechanistic studies on this compound itself, the following sections will draw upon research conducted on analogous aryl iodide systems to infer the mechanistic details of its transformations. The principles governing the reactivity of the aryl iodide functional group are well-established and provide a strong basis for understanding the behavior of this compound in these reactions.

Identification of Key Intermediates and Reaction Pathways

The catalytic cycles of palladium-catalyzed cross-coupling reactions of the aryl iodide motif in this compound are expected to proceed through a series of well-defined intermediates. The generally accepted mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle, which can be broken down into three fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination.

Oxidative Addition: This is the initial and often rate-determining step where the aryl iodide reacts with a coordinatively unsaturated Pd(0) complex to form a square planar Pd(II) intermediate, trans-[ArPd(I)L₂] (where Ar represents the this compound moiety and L is a ligand, typically a phosphine). Density Functional Theory (DFT) studies on the oxidative addition of aryl halides to Pd(0) complexes have explored various reaction pathways. acs.orgfigshare.comrsc.orgacs.org These studies indicate that for aryl iodides, the oxidative addition is generally a facile process with a low activation barrier.

Key Intermediates in Specific Reactions:

Suzuki-Miyaura Coupling: Following oxidative addition, the next key step is transmetalation . This involves the transfer of the organic group from the organoboron reagent to the palladium center. This step typically requires the activation of the organoboron species by a base to form a more nucleophilic borate complex. The resulting intermediate is a diorganopalladium(II) complex, cis-[ArPd(Ar')L₂].

Heck Reaction: After the initial oxidative addition, the alkene coordinates to the palladium(II) complex. This is followed by migratory insertion of the alkene into the Pd-C bond, leading to a new alkylpalladium(II) intermediate. The final steps involve β-hydride elimination to form the coupled product and reductive elimination of HX to regenerate the Pd(0) catalyst.

Sonogashira Coupling: The catalytic cycle is believed to involve both a palladium cycle and a copper cycle. After oxidative addition to the palladium center, a copper acetylide, formed from the terminal alkyne and a copper(I) salt, undergoes transmetalation with the arylpalladium(II) complex to give a diorganopalladium(II) intermediate.

Buchwald-Hartwig Amination: Following oxidative addition, the amine coordinates to the arylpalladium(II) complex. Deprotonation by a base forms a palladium amide complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Reaction Pathways: Computational studies have been instrumental in mapping out the potential energy surfaces of these catalytic cycles, identifying the most favorable reaction pathways. For instance, DFT studies on the Suzuki-Miyaura reaction have characterized the various intermediates and transition states involved in the oxidative addition, transmetalation, and reductive elimination steps. chemrxiv.org

Transition State Analysis and Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the transition states and energy landscapes of cross-coupling reactions involving aryl iodides. These studies help to elucidate the factors that control the reaction rates and selectivities.

Transition State of Oxidative Addition: DFT calculations have shown that the oxidative addition of aryl iodides to Pd(0) complexes proceeds through a well-defined transition state. acs.orgresearchgate.net The geometry of this transition state typically involves the elongation of the C-I bond and the formation of new Pd-C and Pd-I bonds. The energy barrier for this step is significantly lower for aryl iodides compared to other aryl halides, which is consistent with the observed reactivity trend. Studies on substituted iodobenzenes have shown that electron-withdrawing groups on the aryl ring can further lower the activation energy for oxidative addition. researchgate.net

The table below presents hypothetical relative free energy data for the key steps in a generic palladium-catalyzed cross-coupling of an aryl iodide, based on trends observed in computational studies.

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Reactants | Pd(0)L₂ + Ar-I | 0 |

| Oxidative Addition TS | [L₂Pd---I---Ar]‡ | +10 to +15 |

| Oxidative Addition Product | trans-[ArPd(I)L₂] | -5 to -10 |

| Transmetalation TS | [L₂Pd(Ar)(Nu)]‡ | +15 to +25 |

| Diorganopalladium Intermediate | cis-[ArPd(Nu)L₂] | +5 to +10 |

| Reductive Elimination TS | [L₂Pd(Ar)(Nu)]‡ | +20 to +30 |

| Products | Pd(0)L₂ + Ar-Nu | -15 to -25 |

Kinetic Studies and Reaction Rate Determinants

Kinetic studies of cross-coupling reactions involving aryl iodides provide valuable information about the reaction mechanism and the factors that influence the reaction rate. The rate of these reactions is typically dependent on the concentrations of the aryl iodide, the coupling partner, the catalyst, and the base, as well as on temperature and the nature of the solvent.

Reaction Order: The reaction order with respect to each reactant can provide clues about the rate-determining step. For many palladium-catalyzed cross-coupling reactions of aryl iodides, the reaction is first order in the aryl iodide and the palladium catalyst. The order with respect to the coupling partner and the base can vary depending on the specific reaction and conditions.

Electronic and Steric Effects: The electronic properties of the substituents on the aryl iodide can have a significant impact on the reaction rate. Electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition, which is often the rate-limiting step. chemrxiv.orgchemrxiv.orgacs.orgnih.gov Conversely, electron-donating groups can slow down this step.

The steric hindrance around the iodine atom and on the coupling partners can also affect the reaction rate. While some steric bulk on the ligands is often beneficial for promoting reductive elimination, excessive steric hindrance on the substrates can impede their approach to the catalytic center.

Kinetic Data from Analogous Systems: A comparative kinetic study of the Heck reaction of aryl iodides and aryl bromides has shown that for reactive aryl iodides, a step involving the dissociation of a C-H bond can be rate-determining, whereas for aryl bromides, the slow dissolution of palladium aggregates can be the limiting factor. researchgate.net

In the context of gold-catalyzed cross-coupling of aryl iodides with amines, kinetic experiments have revealed that electron-rich substituents on the phosphine ligand can enhance the rate of oxidative addition. chemrxiv.orgchemrxiv.orgacs.orgnih.gov

The following table summarizes the general influence of various factors on the reaction rate of cross-coupling reactions involving aryl iodides, based on published kinetic studies.

| Factor | Influence on Reaction Rate | Rationale |

| Nature of Aryl Halide | I > Br > Cl | Decreasing C-X bond strength facilitates oxidative addition. |

| Electronic Effects (on Ar-I) | Electron-withdrawing groups increase rate | Facilitates oxidative addition by making the aryl group more electrophilic. |

| Steric Effects (on Ar-I) | Increased steric hindrance can decrease rate | Hinders approach to the catalyst center. |

| Ligand Properties | Electron-rich, bulky ligands often increase rate | Promote both oxidative addition and reductive elimination. |

| Temperature | Increasing temperature generally increases rate | Provides the necessary activation energy for the reaction to proceed. |

| Base Strength | Optimal base strength is crucial | A base that is too weak may not facilitate transmetalation or catalyst regeneration effectively, while a base that is too strong can lead to side reactions. |

Applications of Iodobenzylmalonate As a Strategic Building Block in Complex Chemical Synthesis

Construction of Carbocyclic Ring Systems and Polycycles

Iodobenzylmalonates are instrumental in the synthesis of carbocyclic ring systems, particularly through tandem Michael-Heck annulation reactions. These reactions typically involve the phosphine-catalyzed Michael addition of the iodobenzylmalonate to an electron-deficient alkyne, followed by a palladium-catalyzed intramolecular Heck cyclization. This sequence efficiently constructs fused ring systems such as indanes and indanones, which are prevalent motifs in many biologically active molecules.

For instance, the reaction of 2-iodobenzylmalonate with methyl propiolate under a phosphine (B1218219)/palladium sequential catalytic system demonstrates this strategy. The initial Michael addition, catalyzed by triphenylphosphine (B44618) (PPh₃), yields a Michael adduct, which then undergoes palladium-catalyzed Heck cyclization to form the desired alkylidene indane or indanone scaffold. The yields for these transformations can range from moderate to excellent (38%-99%), with varying degrees of stereoselectivity (Z/E ratios) depending on the specific substrate and reaction conditions. The inclusion of salt additives, such as tetra-n-butylammonium acetate (B1210297), has been shown to significantly improve yields rhhz.netnih.gov.

Table 4.1: Tandem Michael-Heck Annulation for Carbocyclic Synthesis

| Substrate (this compound) | Alkyne | Catalyst System | Conditions | Product Type | Yield (%) | Z/E Selectivity | Citation |

| 2-Iodobenzylmalonate | Methyl propiolate | PPh₃ (Michael addition), Pd(OAc)₂ (Heck) | Refluxing in MeCN, with salt additive (e.g., n-Bu₄NOAc) | Alkylidene indane | 38-99 | Moderate | rhhz.netnih.gov |

| 2-Iodobenzylmalonate | Benzyl (B1604629) propiolate | PPh₃, Pd(OAc)₂ | Refluxing in MeCN, with salt additive | Alkylidene indanone | Excellent | Moderate | nih.gov |

| 2-Iodobenzoylacetate | Activated alkynes | PPh₃, Pd(OAc)₂ | Refluxing in MeCN, with salt additive | Indanones | Moderate | N/A | nih.gov |

Preparation of Functionalized Heterocyclic Scaffolds

While the primary focus in the literature appears to be on carbocyclic synthesis, the principles of tandem catalysis involving iodobenzyl derivatives can be extended to the synthesis of heterocyclic compounds. For example, related ortho-iodobenzyl alcohols have been utilized in phosphine/palladium catalyzed tandem reactions to form phthalans, a type of heterocycle nih.gov. Although direct examples using iodobenzylmalonates for constructing diverse heterocycles are less extensively documented in the provided search results, the inherent reactivity of the iodobenzyl moiety and the malonate ester suggests potential for developing such synthetic routes. The versatility of phosphine catalysis in promoting cyclizations and the ability of palladium to mediate cross-coupling reactions offer a broad platform for accessing various heterocyclic frameworks slideshare.netresearchgate.netopenaccessjournals.com.

Utilization in the Synthesis of Bioactive Molecules and Pharmaceutical Precursors

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of complex functionalities and ring systems that are characteristic of many bioactive molecules. The iodine substituent can be readily displaced or involved in cross-coupling reactions, while the malonate ester can be decarboxylated or further functionalized, making it a flexible precursor rhhz.net.

Formal Synthesis of Nonsteroidal Anti-Inflammatory Drug Analogues (e.g., Sulindac)

A notable application of this compound in pharmaceutical synthesis is its role in the formal synthesis of Sulindac, a well-known nonsteroidal anti-inflammatory drug (NSAID). The tandem Michael-Heck annulation strategy, as described in Section 4.1, provides a pathway to key indanone intermediates that can be elaborated into Sulindac nih.govnih.govresearchgate.net.

Specifically, the reaction of a 2-iodobenzylmalonate derivative with methyl propiolate, catalyzed by triphenylphosphine and then palladium, yields an indanone precursor. This indanone can then undergo subsequent transformations, such as hydrogenolysis, decarboxylation, and hydrogenation, to arrive at the Sulindac structure nih.gov. This tandem Michael-Heck approach offers a concise route, demonstrating the strategic importance of iodobenzylmalonates in constructing the core structure of Sulindac and its analogues.

Table 4.3.1: Formal Synthesis of Sulindac via Tandem Michael-Heck Annulation

| Starting Material (this compound Derivative) | Reagent | Catalyst/Conditions | Intermediate Product | Yield of Intermediate | Citation |

| 2-Iodobenzylmalonate | Methyl propiolate | PPh₃ / Pd(OAc)₂, n-Bu₄NOAc, MeCN, reflux | Indanone precursor | High | nih.govnih.gov |

| (Subsequent steps to Sulindac) | H₂, Pt/C | Hydrogenolysis-decarboxylation-hydrogenation | Sulindac | High | nih.gov |

Design and Synthesis of Ligands and Catalysts Incorporating the this compound Framework

The provided literature primarily highlights the use of iodobenzylmalonates as substrates in reactions catalyzed by phosphines and palladium complexes. While the "this compound framework" itself is not directly incorporated into the structure of ligands or catalysts in the reviewed studies, these compounds are central to the development of tandem catalytic systems. In these systems, phosphine catalysts often act as both the initial nucleophilic catalyst for the Michael addition and subsequently as a ligand for the palladium catalyst in the Heck cyclization step nih.govCurrent time information in Bangalore, IN.. This dual role underscores the importance of phosphine chemistry in conjunction with this compound transformations. Research into designing novel ligands and catalysts often involves exploring diverse structural motifs; while the malonate framework may not be a direct component of these ligands, its reactivity profile guides the development of catalytic methodologies that utilize it nih.govsolvias.com.

Compound List:

this compound

2-Iodobenzylmalonate

4-Iodobenzylmalonate

((4-iodophenyl)methyl)propanedioic acid

Methyl propiolate

Triphenylphosphine (PPh₃)

Palladium(II) acetate (Pd(OAc)₂)

Tetra-n-butylammonium acetate

Indane

Indanone

Phthalan

Sulindac

Iodobenzylmalonate in Biochemical and Cellular Research Paradigms

Investigations into Mitochondrial Transport Protein Inhibition

Mitochondrial transport proteins are crucial for regulating the flux of metabolites across the inner mitochondrial membrane, thereby controlling cellular energy production and metabolic homeostasis. Iodobenzylmalonate has emerged as a valuable tool for dissecting the function of these transporters.

Effects on Dicarboxylate Carrier Function (Malate, Citrate)

The mitochondrial dicarboxylate carrier (DIC) is an integral membrane protein responsible for the exchange of dicarboxylates, such as malate (B86768) and succinate (B1194679), across the inner mitochondrial membrane, often in exchange for inorganic phosphate (B84403) or sulfate (B86663) wikipedia.orguniprot.orgelifesciences.org. This transport is vital for supplying substrates for the Krebs cycle and other metabolic processes. Research has identified this compound as an inhibitor of these dicarboxylate transport systems yorku.ca. Specifically, p-iodobenzylmalonate has been shown to inhibit the dicarboxylate transporting system of rat liver mitochondria, affecting the transport of malate and succinate yorku.ca. Furthermore, it has been noted as an inhibitor of the mitochondrial citrate (B86180) transport protein (CTP) capes.gov.brnih.gov. The structural characteristics of this compound, particularly the para-substituted iodine on the aromatic ring, contribute to its potency as an inhibitor for these transporters yorku.ca.

Modulation of the Malate-Aspartate Shuttle Activity

The malate-aspartate shuttle (MAS) is a critical biochemical system that facilitates the transfer of reducing equivalents (electrons) from cytoplasmic NADH into the mitochondria, where they can be used for oxidative phosphorylation. This shuttle system relies on the transport of malate into the mitochondria. Studies have demonstrated that this compound acts as an inhibitor of the malate-aspartate shuttle. Specifically, it has been shown to inhibit the accumulation of pyruvate (B1213749) from L-lactate in tumor cells, an effect attributed to its action in blocking the carrier-mediated entry of malate into mitochondria nih.govhpcr.jp. By impeding malate transport, this compound directly modulates the efficiency of the MAS in reoxidizing cytoplasmic NADH.

Mechanistic Characterization of Inhibitor-Transporter Interactions

Understanding the precise mechanisms by which inhibitors like this compound interact with mitochondrial transporters is crucial for elucidating transporter structure and function. Studies on mitochondrial carriers suggest that structural features of inhibitors, such as the presence and position of halogen substituents on aromatic rings, significantly influence their inhibitory potency yorku.ca. Halogenated benzoates and phenylacetates, for instance, have been observed to be effective inhibitors, with para-substituted compounds often exhibiting greater potency than their ortho- or meta-counterparts yorku.ca. The interaction of this compound with the dicarboxylate carrier and potentially other mitochondrial transporters likely involves specific binding site interactions, where the malonate portion mimics endogenous substrates while the iodobenzyl group provides specific binding affinity and inhibitory characteristics. Detailed kinetic analyses, such as determining inhibition constants (Ki) and classifying the type of inhibition (e.g., competitive, non-competitive, mixed), are essential for characterizing these interactions nih.govlibretexts.orgmdpi.comelifesciences.org.

Enzyme Inhibition Studies and Elucidation of Metabolic Pathways

Beyond its role in transporter inhibition, this compound also serves as a valuable tool in enzyme studies, contributing to the understanding of metabolic pathways.

Role in Malonate Decarboxylase Studies

Malonate decarboxylase is an enzyme involved in specific metabolic pathways. This compound has been employed as either a substrate or an inhibitor in studies focused on malonate decarboxylase ontosight.ai. By using this compound, researchers can probe the catalytic mechanisms, substrate specificities, and regulatory aspects of these enzymes. Such studies are instrumental in mapping out metabolic routes and understanding the biochemical transformations that malonate and its derivatives undergo within biological systems ontosight.ainih.govwikipedia.org.

Compound List

Studies on Substrate Oxidation in Isolated Organelles and Cell Extracts

Research into the biochemical roles of compounds like this compound often involves examining their effects on cellular energy production pathways, particularly substrate oxidation within isolated organelles and cell extracts. Mitochondria, the powerhouses of the cell, are primary targets for such investigations due to their central role in oxidative phosphorylation and the Krebs cycle. Studies in this domain aim to elucidate how specific molecules interact with enzymes and electron transport chain components to either facilitate or impede the breakdown of substrates for energy generation.

This compound, as an iodinated derivative of benzylmalonate, is of interest in biochemical research for its potential as either a substrate or an inhibitor in enzymatic reactions critical to metabolic pathways ontosight.ai. Its structural resemblance to malonate, a known competitive inhibitor of succinate dehydrogenase (Complex II of the electron transport chain) researchgate.netphysiology.orgcloudfront.net, suggests that this compound could likewise modulate mitochondrial respiration. Furthermore, studies have indicated its potential involvement in Michaelis-Menten kinetic analyses, suggesting its utility in characterizing enzyme-substrate interactions researchgate.net.

Experimental Paradigms for Studying Substrate Oxidation

Investigating substrate oxidation typically involves isolating cellular components, most commonly mitochondria, from various tissues or cell types nih.govthermofisher.com. These isolated organelles are then subjected to controlled experimental conditions where their metabolic activity can be monitored.

Organelle Isolation: Protocols for isolating intact mitochondria from sources such as heart, liver, or cultured cells are well-established, often employing differential centrifugation to separate organelles based on size and density nih.govthermofisher.com. The purity and integrity of the isolated mitochondria are crucial for reliable experimental outcomes.

Assay Methodologies:

Oxygen Consumption: A common method to assess substrate oxidation is through polarography, which directly measures the rate of oxygen consumption by mitochondria in the presence of specific substrates and electron acceptors. This technique allows for the determination of respiratory states (e.g., State 3 respiration, stimulated by ADP) plos.orgmdpi.com.

Tetrazolium Salt Reduction: Spectrophotometric assays utilizing tetrazolium salts, such as Nitroblue Tetrazolium (NBT) or MTT, are also employed. These assays measure the reduction of the tetrazolium salt to a colored formazan (B1609692) product, which is indicative of electron transport chain activity and substrate oxidation researchgate.net.

Substrates and Modulators: In these studies, isolated mitochondria are incubated with various substrates that feed into the Krebs cycle or fatty acid oxidation pathways. Common substrates include succinate, pyruvate, malate, glutamate, and fatty acyl-carnitines researchgate.netplos.orgmdpi.com. Compounds like this compound are then added at varying concentrations to observe their impact on the substrate oxidation rates.

Potential Roles and Expected Data Findings

Based on its chemical structure and general biochemical principles, research involving this compound in substrate oxidation studies would likely explore its capacity to act as an enzyme inhibitor or, less commonly, as a substrate itself.

As an Inhibitor: If this compound functions as an inhibitor, similar to malonate, it would likely target enzymes involved in the Krebs cycle, such as succinate dehydrogenase. Studies would aim to quantify the extent of inhibition at different concentrations.

Hypothetical Data Table 1: Effect of this compound on Mitochondrial Oxygen Consumption Rate

| Incubation Condition | Oxygen Consumption Rate (nmol O₂/min/mg protein) |

| Succinate + Mitochondria | 150 ± 10 |

| Succinate + Mitochondria + 10 µM this compound | 95 ± 8 |

| Succinate + Mitochondria + 25 µM this compound | 55 ± 6 |

| Succinate + Mitochondria + 50 µM this compound | 20 ± 4 |

Note: This table is illustrative. Specific quantitative data for this compound in this context was not detailed in the provided search snippets.

Research Findings (Inferred): Such data would reveal a dose-dependent inhibition of mitochondrial respiration when succinate is provided as the substrate, indicating that this compound interferes with succinate oxidation or downstream electron transport. The potency of inhibition could be quantified by determining an IC₅₀ value.

As a Substrate: If this compound serves as a substrate for specific enzymes, such as malonate decarboxylase or NAD(+)-malic enzyme ontosight.airesearchgate.net, studies would focus on measuring the rate of its conversion or the production of reaction products. Kinetic parameters like Km (Michaelis constant) and Vmax (maximum velocity) would be determined.

Hypothetical Data Table 2: Kinetic Analysis of this compound as a Substrate for NAD(+)-Malic Enzyme

| This compound Concentration (µM) | Product Formation Rate (µmol/min/mg enzyme) |

| 50 | 0.8 ± 0.1 |

| 100 | 1.5 ± 0.2 |

| 200 | 2.5 ± 0.3 |

| 400 | 3.8 ± 0.4 |

Note: This table is illustrative. Specific quantitative data for this compound in this context was not detailed in the provided search snippets.

Research Findings (Inferred): This type of data would characterize this compound's efficiency as a substrate for a particular enzyme. The kinetic parameters derived would provide insights into the enzyme's affinity for this compound and its catalytic capacity. The presence of the iodine atom on the phenyl ring might influence these kinetic properties compared to unsubstituted analogs.

Advanced Spectroscopic and Analytical Characterization Techniques in Iodobenzylmalonate Research

Elucidation of Molecular Structure through Advanced Spectroscopic Methods

The precise determination of molecular structure is paramount in chemical research. For iodobenzylmalonate, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the connectivity and environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely utilized. ¹H NMR spectra reveal the number, type, and relative arrangement of hydrogen atoms, characterized by their chemical shifts (δ, reported in parts per million, ppm), multiplicity (singlets, doublets, triplets, quartets, multiplets), and coupling constants (J, in Hertz). ¹³C NMR spectra offer insights into the carbon backbone, identifying different carbon environments through their chemical shifts. Studies have employed high-field NMR spectrometers, such as the JEOL JNM-ECP500 core.ac.uk and Bruker AV-300, AV-400, and AV-600 models uniovi.es, to obtain high-resolution spectra, enabling detailed structural assignments.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact molecular weight of a compound, which, combined with isotopic patterns, allows for the unambiguous determination of its elemental composition. Techniques like Time-of-Flight (TOF) mass spectrometry, often coupled with liquid chromatography (LC-MS), are used for this purpose. Instruments such as the JEOL JMS-700 core.ac.uk and the Waters LCT Premier XE escholarship.org are capable of providing accurate mass measurements. These analyses also yield fragmentation patterns, which can further corroborate the proposed molecular structure.

Table 1: Spectroscopic Characterization Techniques for this compound

| Technique | Primary Application | Reported Instrumentation | Key Data Parameters | References |

| ¹H NMR Spectroscopy | Elucidation of proton environments and connectivity | JEOL JNM-ECP500, Bruker AV-300, AV-400, AV-600 | Chemical shift (δ, ppm), multiplicity, coupling constant (Hz), integration | core.ac.uk, uniovi.es |

| ¹³C NMR Spectroscopy | Determination of carbon backbone and functional groups | JEOL JNM-ECP500, Bruker AV-300, AV-400, AV-600 | Chemical shift (δ, ppm) | core.ac.uk, uniovi.es |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact molecular mass and elemental composition | JEOL JMS-700, Waters LCT Premier XE | Accurate mass (m/z), fragmentation patterns | core.ac.uk, escholarship.org |

Chromatographic and Electrophoretic Methodologies for Purity Assessment and Separation of Stereoisomers

Ensuring the purity of synthesized compounds and separating any potential stereoisomers are critical steps in their characterization. Chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are widely employed for these purposes.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is effective for analyzing volatile and thermally stable compounds. It separates components based on their boiling points and interactions with the stationary phase. Analytical GC, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS), is used for purity assessment and identification. Instruments like the HITACHI G-3900 core.ac.uk, Agilent Technologies 5975 inert XL GCMS escholarship.org, and Shimadzu Corporation GCMS-QP2010 uniovi.es have been utilized. GC analysis can also be employed to determine the ratios of stereoisomers, such as E/Z isomers, by using appropriate internal standards like diethyl fumarate (B1241708) nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture, particularly for less volatile or thermally sensitive compounds. It is widely used for purity analysis. While specific instrumentation for this compound is not detailed in all sources, HPLC and HPLC-MS/MS are recognized methods for analyzing such compounds science.gov, science.gov, researchgate.net.

Theoretical and Computational Chemistry Approaches to Iodobenzylmalonate Systems

Quantum Chemical Calculations for Understanding Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational for understanding the intrinsic electronic structure and inherent reactivity of molecules like iodobenzylmalonate. DFT methods allow for the computation of various molecular properties by solving the Schrödinger equation in an approximate manner, focusing on the electron density distribution rather than the complex many-electron wave function wikipedia.orgscispace.com.

Through DFT, researchers can determine optimized molecular geometries, bond lengths, and bond angles, providing a precise three-dimensional representation of this compound uctm.edu. Furthermore, DFT calculations enable the prediction of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and consequently, the HOMO-LUMO gap. This gap is a crucial indicator of a molecule's electronic excitation potential and its susceptibility to charge transfer processes researchgate.netmdpi.com.

Reactivity can be further probed using DFT by calculating global reactivity descriptors, including chemical potential, chemical hardness, and the electrophilicity index. These parameters quantify a molecule's tendency to gain or lose electrons and its resistance to changes in its electronic structure scispace.commdpi.com. Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visually highlight electron-rich and electron-poor regions on the molecular surface, indicating potential sites for electrophilic or nucleophilic attack, respectively. These computational insights are vital for predicting how this compound might behave in chemical reactions.

Table 1: Representative DFT Analysis Parameters for Electronic Structure and Reactivity

| Parameter | Typical Output Range (Illustrative) | Significance for this compound |

| HOMO-LUMO Gap | 2.0 - 5.0 eV | Indicates electronic excitation potential and charge transfer characteristics. |

| Dipole Moment | 1.0 - 5.0 Debye | Reflects molecular polarity, influencing intermolecular interactions. |

| Chemical Hardness | 0.5 - 2.0 eV | Measures resistance to electronic deformation, indicating stability. |

| Electrophilicity Index | 0.1 - 1.5 eV | Quantifies the molecule's electrophilic character and potential reactivity. |

| Molecular Electrostatic Potential (MEP) | ± 5.0 kcal/mol (surface potential) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules like this compound over time. By solving Newton's equations of motion for each atom, MD simulations generate trajectories that capture conformational changes, molecular flexibility, and the nature of intermolecular interactions iaanalysis.combiorxiv.org. These simulations are typically performed using molecular mechanics force fields, which approximate the potential energy surface of the system nih.gov.

Furthermore, MD simulations are instrumental in characterizing intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. By analyzing the distances and energies of these interactions, researchers can quantify the strength and specificity of how this compound interacts with solvent molecules, other solute molecules, or surfaces iaanalysis.comnih.gov. Understanding these interactions is critical for predicting solubility, crystal packing, and behavior in complex chemical environments.

Table 2: Key Metrics from Molecular Dynamics Simulation Analysis

| Metric | Typical Output Range (Illustrative) | Significance for this compound |

| RMSD (Root Mean Square Deviation) | 0.1 - 5.0 Å | Assesses overall structural stability and conformational drift during simulation. |

| RMSF (Root Mean Square Fluctuation) | 0.05 - 2.0 Å | Identifies flexible regions or specific atoms within the molecule. |

| Interaction Energy (e.g., solute-solvent) | -10 to -50 kcal/mol | Quantifies the strength of attractive or repulsive forces between this compound and its environment. |

| Hydrogen Bond Occupancy | 0 - 100% | Measures the frequency and stability of hydrogen bonding interactions. |

| Solvent Accessible Surface Area (SASA) | 100 - 500 Ų | Indicates the degree of molecular exposure to the solvent, reflecting conformational state. |

Computational Modeling of Catalytic Cycles and Reaction Stereoselectivity

Computational chemistry plays a pivotal role in understanding and designing catalysts, including predicting their performance and stereoselectivity in chemical reactions. For molecules like this compound, computational modeling can shed light on their potential participation in catalytic cycles or their behavior as catalysts themselves mdpi.comnih.gov.

By employing quantum chemical methods (like DFT) to map out reaction pathways, computational chemists can identify transition states, calculate activation energies, and determine the energetics of elementary steps within a catalytic cycle mdpi.comnih.govnih.gov. This allows for the prediction of reaction rates and the identification of rate-limiting steps. For reactions where stereochemistry is important, such as asymmetric synthesis, computational models can predict the stereoselectivity (e.g., enantiomeric excess, diastereomeric ratio) by analyzing the energy differences between competing transition states leading to different stereoisomers nih.gov.

The modeling process involves constructing potential energy surfaces and exploring reaction mechanisms. For instance, if this compound were involved in an organocatalytic process, computational studies could model the interactions between the substrate, the catalyst (this compound), and transition states to understand how specific structural features influence the reaction outcome and selectivity mdpi.com. The accuracy of these predictions relies heavily on the chosen theoretical methods and the quality of the input parameters.

Table 3: Outputs from Computational Modeling of Catalytic Cycles

| Parameter | Typical Output Range (Illustrative) | Significance for this compound in Catalysis |

| Activation Energy | 5 - 30 kcal/mol | Barrier height for a specific reaction step; influences reaction rate. |

| Transition State Geometry | 3D Molecular Coordinates | Key intermediate structure, revealing bond breaking/forming events and stereochemical control. |

| Enantiomeric Excess (ee%) | 0 - 100% | Predicts the preference for forming one enantiomer over another in chiral catalysis. |

| Reaction Rate Constant | 10⁻⁵ - 10⁵ s⁻¹ | Quantifies the speed of a specific reaction step. |

| Binding Affinity (Catalyst-Substrate) | -5 to -20 kcal/mol | Strength of interaction between the catalyst and substrate, influencing catalytic efficiency. |

Docking and Molecular Dynamics Simulations of this compound with Biological Macromolecules

When considering the potential biological applications or interactions of this compound, molecular docking and subsequent molecular dynamics (MD) simulations are indispensable computational tools frontiersin.orgrsc.org. Molecular docking is a technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein frontiersin.orgmdpi.com. This process typically involves searching a vast conformational space to identify the most favorable binding poses within the target's active site.

The output of a docking study includes a set of predicted binding poses, each associated with a scoring function value that estimates the binding strength frontiersin.org. For this compound, docking can predict how it might bind to specific protein targets, identifying potential interaction sites and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking).

To enhance the reliability and provide a more dynamic picture, docking results are often followed by MD simulations. These simulations allow the docked complex to relax and explore its conformational landscape, refining the binding pose and providing a more accurate assessment of binding stability and affinity iaanalysis.comfrontiersin.orgrsc.org. By analyzing the MD trajectories of the this compound-macromolecule complex, researchers can calculate binding free energies using methods like MM/PBSA or MM/GBSA, and identify key amino acid residues that contribute significantly to the binding event researchgate.netrsc.org. This provides a detailed understanding of molecular recognition and can guide the design of more potent or selective agents.

Table 4: Parameters from Molecular Docking and MD Interaction Analysis

| Parameter | Typical Output Range (Illustrative) | Significance for this compound-Macromolecule Interactions |

| Docking Score | -5 to -15 kcal/mol (or arbitrary units) | Estimated binding affinity; lower scores generally indicate stronger binding. |

| Binding Pose | 3D Molecular Coordinates | Predicted orientation and position of this compound within the macromolecule's binding site. |

| Binding Free Energy (e.g., MM/PBSA) | -10 to -60 kcal/mol | Calculated overall thermodynamic stability of the complex. |

| Key Residue Interactions | List of amino acids, bond types | Identifies specific amino acid residues crucial for stabilizing the binding of this compound. |

| Root Mean Square Deviation (Complex) | 1.0 - 5.0 Å | Assesses the stability of the docked pose over the course of the MD simulation. |

Future Directions and Emerging Research Opportunities for Iodobenzylmalonate

Development of Novel Chiral Iodobenzylmalonate Derivatives for Asymmetric Synthesis

A significant frontier in synthetic chemistry is the creation of complex molecules with precise three-dimensional arrangements, a field known as asymmetric synthesis. Chiral malonates are highly valued as building blocks because their two ester groups can be selectively transformed. frontiersin.org The development of chiral derivatives of this compound, particularly those with a quaternary carbon center, represents a promising research avenue.

Recent advancements in enantioselective phase-transfer catalysis (PTC) have enabled the efficient synthesis of chiral α,α-dialkylmalonates with high yields and excellent enantioselectivities. frontiersin.orgnih.govnih.gov This methodology, which often employs binaphthyl-modified or Cinchona-derived chiral quaternary ammonium (B1175870) salt catalysts, could be directly adapted for the asymmetric synthesis of this compound derivatives. frontiersin.orgacs.org The process would involve the α-alkylation of an this compound precursor, generating a chiral quaternary carbon center. This approach has successfully produced α-methyl-α-benzylmalonate and other derivatives with high chemical yields (up to 99%) and enantioselectivities (up to 98% enantiomeric excess, or ee). frontiersin.orgnih.govnih.gov

Table 1: Representative Results for Asymmetric Alkylation of Malonate Derivatives Using Phase-Transfer Catalysis This table illustrates the potential efficacy of applying similar methods to this compound precursors based on published results for analogous compounds.

| Alkyl Halide | Catalyst Type | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| Allyl Halides | Chiral Quaternary Ammonium Salt | 70-99% | 86-90% |

| Benzyl (B1604629) Halides | Chiral Quaternary Ammonium Salt | 90-99% | 91-99% |

| Propargyl Halide | Chiral Quaternary Ammonium Salt | 70% | 66% |

Data sourced from studies on α-alkylation of diphenylmethyl-tert-butyl α-alkylmalonates. frontiersin.orgnih.gov

The resulting chiral this compound building blocks would be of immense value. The aryl iodide group serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings), allowing for the introduction of a wide array of molecular fragments. This dual functionality—a chiral center for stereochemical control and a reactive site for molecular elaboration—would make these derivatives powerful intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Exploration of New Catalytic Systems for Efficient Transformations

The this compound molecule offers two primary sites for catalytic transformation: the acidic α-carbon of the malonate unit and the carbon-iodine bond of the aromatic ring. Future research should focus on exploring modern catalytic systems to exploit these sites with high efficiency and selectivity.

For transformations at the malonate center, enantioselective phase-transfer catalysis has already proven effective for related substrates. nih.gov Further exploration could involve screening new generations of chiral phase-transfer catalysts, including those derived from Cinchona alkaloids, to optimize yields and enantioselectivity specifically for this compound substrates. acs.org Additionally, organocatalytic approaches, which use small organic molecules to catalyze reactions, could be employed for Michael additions or other C-C bond-forming reactions involving the malonate portion. nih.gov

For transformations involving the aryl iodide group, a wealth of catalytic systems is available. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it highly reactive. wikipedia.org Modern transition-metal catalysis offers powerful tools for its functionalization. researchgate.net For instance:

Copper-Catalyzed Systems: Practical and economical copper-based catalytic systems have been developed for the cross-coupling of aryl iodides with various partners, including chlorosilanes, under reductive conditions. nih.gov

Palladium-Catalyzed Systems: Palladium catalysis is a cornerstone of C-C and C-heteroatom bond formation. Light-enabled palladium catalysis can even be used to transfer the iodine atom from an aryl iodide to a C(sp³)–H bond, opening up novel synthetic pathways. ethz.ch

Photocatalysis: Visible-light-induced photocatalysis represents a mild and efficient method for activating aryl iodides. acs.org This approach can facilitate reactions like fluorination, hydroxylation, or etherification by generating an aryl radical that is subsequently captured by a copper-nucleophile complex. acs.org

Exploring these catalytic systems would enable the conversion of this compound into a diverse library of compounds, expanding its utility in synthetic chemistry.

Deeper Mechanistic Probes into its Biochemical Inhibition Profiles

Preliminary research has identified p-iodobenzylmalonate as an inhibitor of specific metabolic processes in plant mitochondria. nih.gov A study on mung bean mitochondria revealed that it inhibits the oxidation of several key substrates, including malate (B86768), succinate (B1194679), and reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.gov These findings suggest that p-iodobenzylmalonate acts on multiple targets, including inhibiting the transport of dicarboxylic acids like malate and succinate into the mitochondria and interfering with the process of oxidative phosphorylation. nih.gov

Table 2: Observed Inhibitory Effects of p-Iodobenzylmalonate on Mung Bean Mitochondria

| Substrate/Process | Locus of Inhibition | Observation |

|---|---|---|

| Malate Oxidation | Enzyme(s) | Inhibited in both intact and broken mitochondria |

| Succinate Oxidation | Mitochondrial Transport | Inhibited in intact mitochondria but not in broken mitochondria |

| NADH Oxidation | Oxidative Phosphorylation | Inhibition occurs only in coupled mitochondria; reversible by ADP |

Data sourced from Phillips, M.L. & Williams, G.R. (1973). nih.gov

These initial observations provide a compelling foundation for future research aimed at elucidating the precise molecular mechanisms of action. Emerging opportunities include:

Target Identification: Utilizing proteomics and affinity-based probes to identify the specific mitochondrial carrier proteins or enzymes that bind to this compound. The inhibition of succinate oxidation in intact but not broken mitochondria strongly points towards an interaction with a mitochondrial membrane transporter. nih.gov

Kinetic Analysis: Performing detailed enzyme kinetic studies to determine the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive) for each affected pathway. This would clarify whether this compound binds to the active site of an enzyme or an allosteric site.

Structural Biology: Employing techniques like X-ray crystallography or cryo-electron microscopy to solve the structure of this compound bound to its protein target(s). This would provide atomic-level insights into the binding interactions and guide the design of more potent and selective inhibitors.

Bioenergetic Profiling: Using high-resolution respirometry to comprehensively map the impact of this compound on the entire electron transport chain and oxidative phosphorylation system in various cell types, including mammalian cells, to assess its potential as a modulator of metabolism. oncotarget.comdrugbank.com

A deeper understanding of its biochemical inhibition profile could position this compound or its derivatives as valuable research tools for studying mitochondrial metabolism or as lead compounds for therapeutic development.

Potential for Functional Material Design and Advanced Chemical Applications

The bifunctional nature of this compound makes it an intriguing candidate for the design of novel functional materials and for use in advanced chemical applications. The aryl iodide serves as a reactive handle for polymerization and surface modification, while the malonate ester provides a site for further chemical elaboration or can influence the material's physical properties.

Future research directions in this area could include:

Polymer Synthesis: this compound could serve as a monomer or a functional cross-linking agent in polymerization reactions. For example, through Sonogashira or Suzuki polycondensation, the aryl iodide group could be used to create novel conjugated polymers with tailored electronic or optical properties. The malonate side chain could be used to tune solubility or to be post-functionally modified after polymerization.

Surface Modification: The reactivity of the C-I bond can be exploited to graft this compound onto surfaces (e.g., silica, gold, or polymer films). This would allow for the creation of surfaces with precisely controlled chemical functionality, which could be used in chromatography, sensor design, or as platforms for controlled cell growth.

Metal-Organic Frameworks (MOFs): The malonate portion of the molecule, particularly after hydrolysis to the corresponding dicarboxylic acid, could act as an organic linker for the construction of MOFs. The iodo-substituent would then project into the pores of the MOF, making it available for post-synthetic modification, which could be used to create frameworks with catalytic activity or specific binding properties.

Supramolecular Chemistry: The aromatic ring and polar ester groups of this compound could facilitate its participation in self-assembly processes through π-π stacking and dipole-dipole interactions. This could lead to the formation of liquid crystals, gels, or other supramolecular structures with interesting material properties. The presence of the heavy iodine atom could influence properties such as refractive index or X-ray absorption. fiveable.me

By leveraging its unique combination of reactive sites, this compound holds the potential to become a valuable building block in the expanding field of materials science.

Q & A

Basic Research Questions

What are the established synthetic pathways for iodobenzylmalonate, and how do reaction conditions influence yield and purity?

This compound synthesis typically involves malonate ester alkylation or halogenation reactions. Key factors include solvent polarity (e.g., THF vs. DMF), temperature control to avoid byproducts, and catalyst selection (e.g., palladium for cross-coupling). Yield optimization requires monitoring intermediates via HPLC or GC-MS, while purity is assessed using NMR and elemental analysis. Contradictions in reported yields (e.g., 60–85%) may stem from trace moisture sensitivity or iodide scavenging byproducts .

What spectroscopic techniques are most reliable for characterizing this compound derivatives?

Combine H/C NMR to confirm malonate ester proton environments and iodine substitution patterns. FT-IR identifies carbonyl stretches (~1740 cm) and C-I bonds (~500 cm). Mass spectrometry (ESI-MS) validates molecular ion peaks, but discrepancies in fragmentation patterns may arise due to iodide loss during ionization .

How does this compound’s reactivity compare to non-halogenated malonates in nucleophilic substitution reactions?

The iodine substituent enhances leaving-group ability, accelerating SN2 reactions compared to methyl or ethyl malonates. However, steric hindrance from the benzyl group may reduce reactivity in bulky substrates. Kinetic studies using UV-Vis or F NMR (with fluorinated probes) are recommended to quantify rate differences .

Advanced Research Questions

How can contradictory data on this compound’s pharmacokinetic stability be resolved across in vitro and in vivo studies?

Discrepancies often arise from assay conditions (e.g., plasma protein binding in vivo vs. buffer solutions in vitro). Apply compartmental modeling to reconcile data, and validate using isotopically labeled analogs tracked via LC-MS/MS. Sensitivity analysis (varying enzyme concentrations or pH) can identify critical stability thresholds .

What methodologies optimize this compound’s enantiomeric purity for chiral catalysis applications?

Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Asymmetric synthesis routes employing Evans’ oxazolidinones or Jacobsen catalysts achieve >90% ee, but competing iodination pathways may reduce selectivity. Circular dichroism (CD) and X-ray crystallography are critical for structural validation .

How do computational models predict this compound’s binding affinity in enzyme inhibition studies, and what are their limitations?

Docking simulations (AutoDock Vina) and MD trajectories (GROMACS) model interactions with target enzymes like acetylcholinesterase. However, force fields often underestimate halogen bonding energetics. Calibrate models using experimental IC values and mutagenesis data to improve accuracy .

What strategies mitigate this compound’s photodegradation in long-term stability studies?

UV-light exposure induces C-I bond cleavage, forming benzyl radicals. Stabilization approaches include:

- Additives : Radical scavengers (BHT, ascorbic acid) at 0.1–1.0 wt%.

- Packaging : Amber glass vials with nitrogen purging.

- Analytical Monitoring : Accelerated aging tests with periodic HPLC-UV analysis (λ = 254 nm) .

Methodological Guidance

Designing dose-response studies for this compound in neuroprotective assays

- Cell Models : Primary neuronal cultures (rat cortical neurons) exposed to oxidative stress (HO/glutamate).

- Dosing : Test 0.1–100 μM ranges; include malonate controls to isolate iodine-specific effects.

- Endpoints : Mitochondrial membrane potential (JC-1 dye) and caspase-3 activity. Address variability by normalizing to vehicle-treated cohorts .

Addressing reproducibility issues in this compound’s crystallographic data

Inconsistent unit cell parameters may stem from solvent inclusion or polymorphism. Standardize recrystallization (e.g., slow evaporation from ethanol/water) and use synchrotron XRD for high-resolution data. PXRD patterns should match simulated data from single-crystal structures .

Data Analysis & Contradictions

Resolving conflicting reports on this compound’s cytotoxicity in cancer cell lines

Discrepancies (e.g., IC = 5 μM vs. 50 μM) may reflect cell line heterogeneity (e.g., P-gp expression) or assay interference (malonate metabolism). Perform:

- Metabolomic Profiling : LC-HRMS to track intracellular iodine distribution.

- Combination Studies : Co-administration with metabolic inhibitors (e.g., dichloroacetate) .

How should researchers contextualize negative results in this compound-based drug discovery?

Negative outcomes (e.g., lack of target engagement) require rigorous validation:

- Orthogonal Assays : SPR for binding affinity, isothermal titration calorimetry (ITC).

- Counter-Screening : Test against off-targets (e.g., kinases, GPCRs).

- Preclinical Relevance : Compare with in vivo efficacy in animal models .

Synthesis of New Findings

What gaps exist in understanding this compound’s role in pro-drug design?

Limited data on hydrolysis kinetics in physiological buffers (pH 7.4, 37°C) and esterase-mediated activation. Future studies should employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.